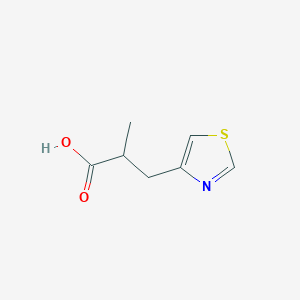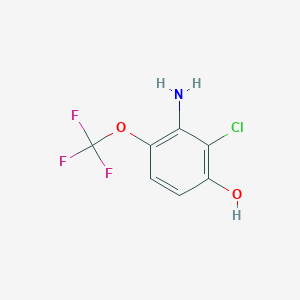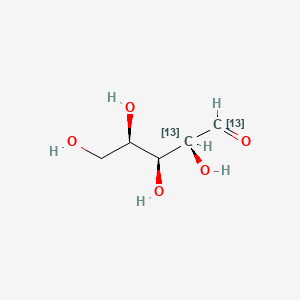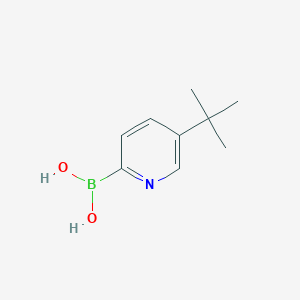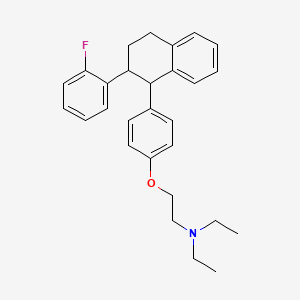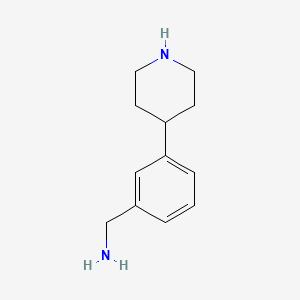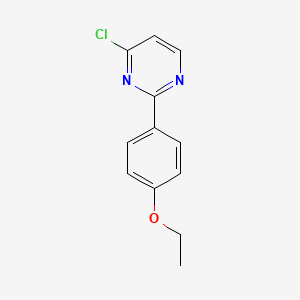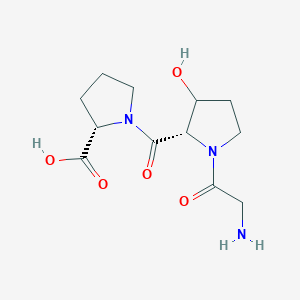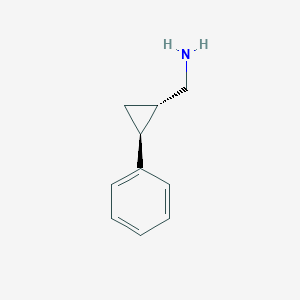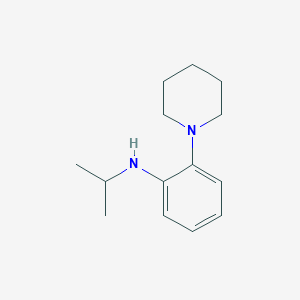![molecular formula C11H20N2O2 B13350991 tert-Butyl 2,5-diazabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B13350991.png)
tert-Butyl 2,5-diazabicyclo[4.2.0]octane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2,5-diazabicyclo[4.2.0]octane-2-carboxylate is a bicyclic organic compound with the molecular formula C11H20N2O2 and a molecular weight of 212.29 g/mol . This compound is primarily used in research and development settings and is known for its unique structural properties.
Preparation Methods
The synthesis of tert-Butyl 2,5-diazabicyclo[4.2.0]octane-2-carboxylate typically involves the reaction of tert-butyl 2,5-diazabicyclo[4.2.0]octane with carboxylating agents under controlled conditions. The reaction is carried out in a dry, sealed environment to prevent moisture interference
Chemical Reactions Analysis
tert-Butyl 2,5-diazabicyclo[4.2.0]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 2,5-diazabicyclo[4.2.0]octane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 2,5-diazabicyclo[4.2.0]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl 2,5-diazabicyclo[4.2.0]octane-2-carboxylate can be compared with similar compounds such as:
tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate: This compound has a similar structure but differs in the bicyclic framework.
tert-Butyl (1R,6S)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate: Another structurally related compound with different stereochemistry.
tert-Butyl cis-2,5-diazabicyclo[4.2.0]octane-2-carboxylate: This compound has a cis configuration, which affects its chemical properties.
The uniqueness of tert-Butyl 2,5-diazabicyclo[42
Properties
Molecular Formula |
C11H20N2O2 |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
tert-butyl 2,5-diazabicyclo[4.2.0]octane-2-carboxylate |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-6-12-8-4-5-9(8)13/h8-9,12H,4-7H2,1-3H3 |
InChI Key |
JIIFXMDXOJFVMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2C1CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


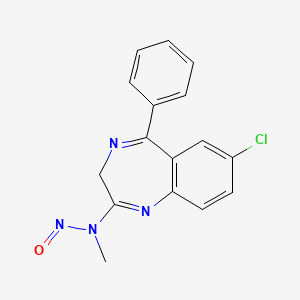
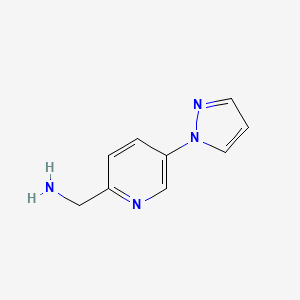
![Methyl 3-(6-chloro-3-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoate](/img/structure/B13350928.png)
![{6-[2-(4-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl isopropyl sulfide](/img/structure/B13350931.png)
